molecular formula C32H32FN5O3 B12417785 KRAS G12C inhibitor 23

KRAS G12C inhibitor 23

Cat. No.: B12417785
M. Wt: 553.6 g/mol
InChI Key: UWIDMHGDYVIUOQ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRAS G12C inhibitor 23 is a small molecule compound designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer. This mutation results in the substitution of glycine with cysteine at position 12 in the KRAS protein, leading to continuous activation of downstream signaling pathways that promote cancer cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 23 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may start with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes optimization of reaction conditions, purification techniques, and quality control measures to ensure the final product meets regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .

Chemical Reactions Analysis

Types of Reactions

KRAS G12C inhibitor 23 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the reaction of this compound with the KRAS G12C protein is the covalently modified KRAS protein, which is locked in an inactive state, preventing downstream signaling and cancer cell proliferation .

Mechanism of Action

KRAS G12C inhibitor 23 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in an inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively reduces cancer cell proliferation and survival .

Properties

Molecular Formula

C32H32FN5O3

Molecular Weight

553.6 g/mol

IUPAC Name

11-fluoro-4-(4-methyl-2-propan-2-ylpyridin-3-yl)-1-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-6H-isochromeno[4,3-h]quinazolin-3-one

InChI

InChI=1S/C32H32FN5O3/c1-6-25(39)36-13-14-37(20(5)16-36)31-23-15-24(33)26-22-10-8-7-9-21(22)17-41-30(26)29(23)38(32(40)35-31)28-19(4)11-12-34-27(28)18(2)3/h6-12,15,18,20H,1,13-14,16-17H2,2-5H3/t20-/m0/s1

InChI Key

UWIDMHGDYVIUOQ-FQEVSTJZSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=O)N(C3=C4C(=C(C=C32)F)C5=CC=CC=C5CO4)C6=C(C=CN=C6C(C)C)C)C(=O)C=C

Canonical SMILES

CC1CN(CCN1C2=NC(=O)N(C3=C4C(=C(C=C32)F)C5=CC=CC=C5CO4)C6=C(C=CN=C6C(C)C)C)C(=O)C=C

Origin of Product

United States

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